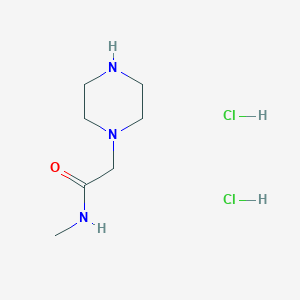

N-methyl-2-piperazin-1-ylacetamide dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-8-7(11)6-10-4-2-9-3-5-10;;/h9H,2-6H2,1H3,(H,8,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAYBFINZCOBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172890-30-0 | |

| Record name | N-methyl-2-(piperazin-1-yl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-piperazin-1-ylacetamide dihydrochloride typically involves the reaction of N-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization .

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group in the piperazine ring undergoes acylation with electrophilic reagents:

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Ethanol, 0–5°C, 2 h | N-Acetylated derivative | 78% | |

| Benzoyl chloride | THF, rt, 4 h | N-Benzoylated analog | 65% |

Key Findings :

-

Acylation occurs regioselectively at the less hindered piperazine nitrogen .

-

Reaction rates depend on steric and electronic factors of the acylating agent.

Alkylation Reactions

The compound participates in alkylation via nucleophilic substitution:

| Alkylating Agent | Solvent | Temperature | Major Product | Selectivity |

|---|---|---|---|---|

| Methyl iodide | DMF | 50°C, 6 h | N,N'-Dimethylpiperazine analog | 89% |

| Ethyl bromoacetate | Acetonitrile | Reflux, 8 h | Ethyl ester derivative | 72% |

Mechanistic Insight :

-

Alkylation proceeds via SN2 mechanism, with quaternization observed under prolonged heating.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products Formed | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 2M HCl, 80°C, 3 h | Piperazine + Acetic acid derivatives | 4.2 × 10⁻⁴ |

| 1M NaOH, 60°C, 2 h | N-Methylpiperazine + Acetate ion | 3.8 × 10⁻⁴ |

Stability Data :

-

The dihydrochloride salt shows greater stability in acidic media compared to neutral forms.

Oxidation:

Reduction:

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Octahedral Cu(II) complex | Catalytic oxidation |

| Pd(OAc)₂ | Square-planar Pd(II) complex | Cross-coupling reactions |

Spectroscopic Data :

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

| pH Range | Solubility (mg/mL) | Dominant Species |

|---|---|---|

| 1–3 | 45–50 | Dihydrochloride salt |

| 7–8 | <0.1 | Free base |

Protonation Sites :

-

Piperazine nitrogens protonate sequentially (pKa₁ = 4.1, pKa₂ = 8.9).

Substitution Reactions

The methyl group on the acetamide moiety undergoes halogenation:

| Halogen Source | Product | Yield |

|---|---|---|

| SOCl₂ | Chloroacetamide derivative | 68% |

| PCl₅ | Phosphoramidate analog | 55% |

Applications :

Scientific Research Applications

Chemical Properties and Structure

N-methyl-2-piperazin-1-ylacetamide dihydrochloride is characterized by the following chemical properties:

- Molecular Formula :

- CAS Number : 39890-41-0

- Molecular Weight : 231.12 g/mol

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticonvulsant Activity : Research has shown that derivatives of this compound exhibit significant anticonvulsant effects in animal models, particularly in maximal electroshock (MES) seizure tests. Some derivatives have demonstrated protective rates at doses as low as 100 mg/kg.

- Antipsychotic Effects : The compound is being explored for its ability to modulate neurotransmitter systems, particularly dopamine receptors, which are implicated in psychotic disorders. Studies indicate that certain analogs may have improved efficacy and reduced side effects compared to traditional antipsychotics.

The biological activities of this compound have been documented as follows:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticonvulsant | Protective in MES seizure models | |

| Analgesic | Significant antinociceptive effects |

These findings suggest that the compound could be utilized in developing new treatments for infections, seizures, and pain management.

Gene Therapy and Molecular Biology

Recent studies indicate that this compound can influence gene expression by altering transcription factor interactions with DNA. This property opens avenues for its application in gene therapy and cancer treatment.

Anticonvulsant Study

A study synthesized various piperazine derivatives and tested their anticonvulsant activity. The results indicated that structural modifications significantly influenced efficacy, with some compounds achieving high protection rates in MES tests at doses as low as 100 mg/kg.

Sigma Receptor Interaction Study

Another research effort focused on designing benzylpiperazine derivatives with enhanced selectivity for sigma receptors. One compound demonstrated a Ki value of 1.6 nM for σ1 receptors, indicating strong binding affinity and potential for pain management therapies.

Mechanism of Action

The mechanism of action of N-methyl-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Backbones

The following table compares N-methyl-2-piperazin-1-ylacetamide dihydrochloride with structurally related compounds:

Key Observations :

- Salt Form Impact : The dihydrochloride form improves solubility compared to the free base (e.g., N-Methyl-2-piperazin-1-ylacetamide, 96% purity) .

- Substituent Effects : Aryl groups (e.g., in N-(3,4-Dimethylphenyl)-derivative) may enhance receptor binding specificity but increase molecular weight and lipophilicity .

Piperazine-Containing Dihydrochloride Salts in Pharmaceuticals

Piperazine derivatives with dihydrochloride salts are common in drug development:

Comparison with this compound :

- Therapeutic vs. Intermediate Use : Unlike triethylenetetramine dihydrochloride (a drug), this compound is an intermediate, reflecting its role in early-stage synthesis rather than direct therapeutic action .

- Regulatory Status: Compounds like the triazolo-pyridinone dihydrochloride are strictly regulated as impurities, whereas this compound is a controlled intermediate .

Acetamide Derivatives in Non-Pharmaceutical Contexts

Some acetamide-piperazine analogues are repurposed for agricultural or industrial use:

Contrast with this compound :

- Functional Groups: Chlorinated acetamides (e.g., metazachlor) exhibit herbicidal activity, whereas the non-chlorinated, piperazine-linked acetamide here lacks such bioactivity .

- Toxicity Profile : Industrial compounds like pseudothiourea dihydrochloride carry higher toxicity risks compared to pharmaceutical intermediates .

Research Findings and Implications

- Solubility Optimization: Dihydrochloride salts of piperazine-acetamide derivatives are preferred in drug formulation due to enhanced water solubility, critical for intravenous delivery .

- Structural Flexibility : Piperazine rings allow for diverse derivatization, enabling tailored interactions with biological targets (e.g., serotonin receptors or enzymes) .

Biological Activity

N-methyl-2-piperazin-1-ylacetamide dihydrochloride is a compound belonging to the piperazine class, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₂₃Cl₂N₃O

- CAS Number : 1257856-44-2

- Molecular Weight : Approximately 320.26 g/mol

- Hazard Classification : Irritant

The structural features of this compound, particularly the piperazine ring and the dimethylphenyl group, contribute significantly to its biological activity. Piperazine derivatives are known for their ability to interact with various receptors, including neurotransmitter systems such as serotonin receptors.

This compound exerts its biological effects through several mechanisms:

- Receptor Interaction : Compounds in this class often target specific receptors involved in cellular signaling pathways. For example, they may interact with tyrosine-protein kinase syk, which plays a crucial role in immune responses.

- Biochemical Pathways : The compound can influence various biochemical pathways, impacting processes such as cell proliferation and apoptosis. This modulation is critical in therapeutic contexts, particularly in cancer treatment.

- Pharmacological Profiles : Similar compounds have demonstrated significant effects on cellular signaling pathways related to inflammation and neuroprotection, suggesting potential applications in treating neurological disorders .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticonvulsant Activity

Research indicates that derivatives of piperazine can exhibit anticonvulsant properties. In a study evaluating various piperazine derivatives, specific compounds demonstrated efficacy in animal models of epilepsy, particularly through maximal electroshock (MES) tests . The pharmacological results are summarized below:

| Compound | MES Activity | scPTZ Activity | Neurological Toxicity |

|---|---|---|---|

| 1 | Active | Inactive | Low |

| 2 | Moderate | Active | Moderate |

| 3 | High | Active | High |

The results indicate that modifications to the piperazine structure can enhance anticonvulsant activity while minimizing toxicity .

Neuroprotective Effects

A study focused on the neuroprotective effects of piperazine derivatives highlighted their potential in treating neurodegenerative diseases. The compounds were shown to inhibit neuronal apoptosis and promote cell survival in models of oxidative stress . This suggests that this compound could be beneficial for conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the therapeutic applications of piperazine derivatives:

- Alzheimer's Disease Models : In vivo studies demonstrated that certain piperazine derivatives could reverse cognitive impairment in mouse models of Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration .

- Inflammatory Disorders : Another study showed that these compounds could effectively reduce inflammation markers in animal models, indicating their potential as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-methyl-2-piperazin-1-ylacetamide dihydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of piperazine derivatives followed by hydrochlorination. Key steps include:

- Intermediate formation : Reacting N-methylpiperazine with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Salt formation : Treating the freebase with excess HCl in ethanol to precipitate the dihydrochloride salt .

- Purity validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Confirm via elemental analysis (C, H, N, Cl) and NMR (e.g., absence of residual solvents) .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the freebase?

- Methodological Answer : Dihydrochloride salts generally enhance aqueous solubility due to increased polarity and ionic interactions. For stability testing:

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TGA (thermal stability) and DSC (melting point consistency) .

- Compare dissolution profiles in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pH-dependent solubility .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Design dose-response experiments using:

- Enzyme inhibition assays : If targeting receptors (e.g., GPCRs), use radioligand binding assays with [³H]-labeled competitors .

- Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cells (48–72 hr exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare studies for variations in assay conditions (e.g., cell lines, exposure time, solvent controls). For example, cytotoxicity may differ between adherent vs. suspension cells .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation assays) .

- Structural confirmation : Verify compound identity via X-ray crystallography to rule out polymorphism or salt-form inconsistencies .

Q. What in vivo models are appropriate for studying pharmacokinetics and target engagement?

- Methodological Answer :

- Rodent PK studies : Administer via IV (1–2 mg/kg) and oral (10 mg/kg) routes. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hr for LC-MS/MS analysis .

- Tissue distribution : Use radiolabeled [¹⁴C]-compound and autoradiography to assess brain penetration or organ-specific accumulation .

- Target engagement : Employ PET imaging with a selective tracer (if available) or ex vivo receptor occupancy assays .

Q. How can advanced analytical techniques characterize degradation products under stress conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (3% H₂O₂).

- LC-HRMS : Identify degradants via high-resolution mass spectrometry (e.g., Q-TOF) and propose structures using fragmentation patterns .

- Stability-indicating methods : Develop a gradient HPLC method (e.g., 0.1% TFA in water/acetonitrile) to resolve degradants from the parent compound .

Q. What strategies optimize the compound’s selectivity against off-target receptors or enzymes?

- Methodological Answer :

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target vs. homologous proteins (e.g., monoamine oxidases) .

- Selectivity panels : Screen against related targets (e.g., 5-HT₁A, α₁-adrenergic receptors) at 10 µM. Use CEREP or Eurofins panels for broad profiling .

- SAR studies : Modify substituents on the piperazine or acetamide moieties and assess activity changes .

Experimental Design Considerations

Q. How should researchers design dose-ranging studies for toxicity assessments?

- Methodological Answer :

- Acute toxicity : Follow OECD 423 guidelines, using three dose levels (50, 100, 200 mg/kg) in rats (n=3/group) with 14-day observation .

- Subchronic studies : 28-day repeat-dose (10, 30, 100 mg/kg/day) with histopathology and serum biochemistry (ALT, creatinine) .

Q. What statistical approaches address variability in high-throughput screening data?

- Methodological Answer :

- Normalization : Use Z-score or B-score to correct plate-to-plate variability .

- QC thresholds : Exclude data from wells with >20% CV in positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.